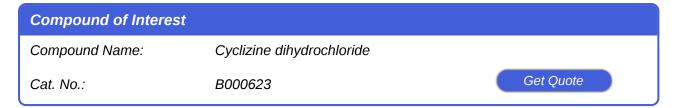


Stability-Indicating HPLC Assay for Cyclizine Hydrochloride: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cyclizine Hydrochloride. This method is designed to separate and quantify Cyclizine Hydrochloride from its potential degradation products, making it suitable for stability studies and routine quality control of pharmaceutical formulations.

Introduction

Cyclizine Hydrochloride is a piperazine derivative with antihistaminic and antiemetic properties. It is crucial to monitor its stability in pharmaceutical products to ensure safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. This HPLC method has been developed to provide specificity for the determination of cyclizine hydrochloride in the presence of its degradation products formed under various stress conditions.

Chromatographic Conditions

A robust isocratic HPLC method has been established for the determination of Cyclizine Hydrochloride.



Parameter	Specification	
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV detector	
Column	C18, 150 x 4.6 mm, 5 µm particle size	
Mobile Phase	10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20.0 μL	
Detector Wavelength	254 nm	
Column Temperature	Ambient	
Run Time	30 minutes for sample, 55 minutes for diluted standard	
Retention Time of Cyclizine HCl	Approximately 2.1 minutes[1][2]	

Experimental Protocols Standard and Sample Preparation

3.1.1. Standard Solution Preparation

- Accurately weigh and transfer about 25 mg of Cyclizine Hydrochloride Reference Standard into a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate to dissolve.
- Dilute to volume with the mobile phase and mix well.
- Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of 100 $\mu g/mL$.

3.1.2. Sample Solution Preparation (for Tablets)

Weigh and finely powder not fewer than 20 tablets.



- Accurately weigh a portion of the powder equivalent to 25 mg of Cyclizine Hydrochloride and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μm nylon filter.
- Further dilute 5.0 mL of the filtrate to 50.0 mL with the mobile phase.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The following stress conditions are applied to a solution of Cyclizine Hydrochloride (typically 1 mg/mL).

3.2.1. Acid Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid.
- Keep the solution at 60°C for 2 hours.
- Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M
 Sodium Hydroxide.
- Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.2. Base Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide.
- Keep the solution at 60°C for 2 hours.
- Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M Hydrochloric Acid.



 Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.3. Oxidative Degradation

- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.4. Thermal Degradation

- Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
- After the specified time, allow the sample to cool to room temperature.
- Prepare a solution of the heat-stressed drug substance in the mobile phase at a suitable concentration for HPLC analysis.

3.2.5. Photolytic Degradation

- Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.
- After the exposure period, prepare a solution of the photo-stressed drug substance in the mobile phase at a suitable concentration for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to demonstrate the specificity of the method.

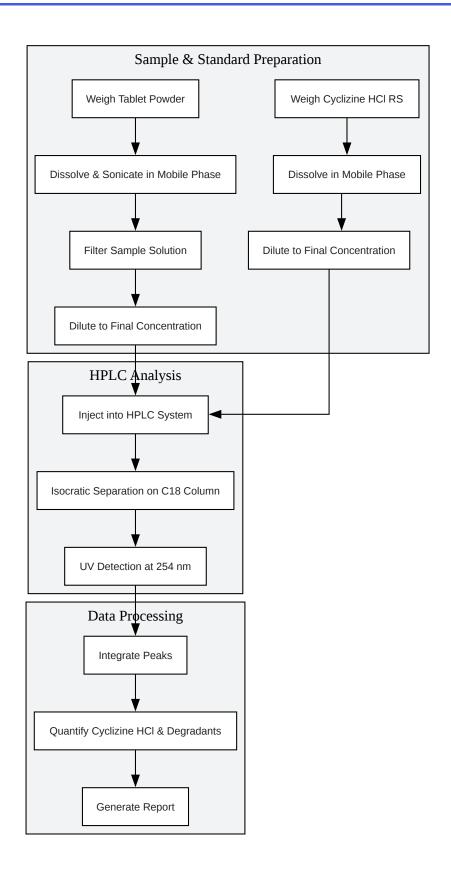


Stress Condition	Number of Degradation Peaks	Retention Time of Major Degradant(s) (min)	% Degradation of Cyclizine HCl
Acid Hydrolysis (0.1 M HCl, 60°C, 2h)	Data not available	Data not available	Data not available
Base Hydrolysis (0.1 M NaOH, 60°C, 2h)	Data not available	Data not available	Data not available
Oxidative (3% H ₂ O ₂ , RT, 24h)	Data not available	Data not available	Data not available
Thermal (Solid, 80°C, 48h)	Data not available	Data not available	Data not available
Photolytic (Solid, UV & Fluorescent, 7 days)	Data not available	Data not available	Data not available

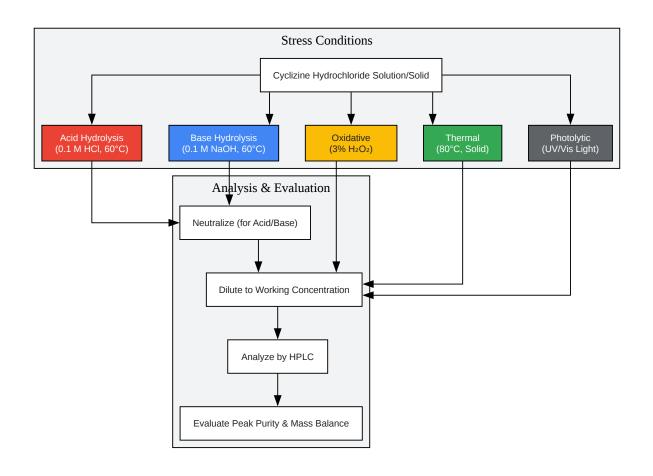
Note: Specific quantitative data from forced degradation studies on cyclizine hydrochloride using this exact method is not available in the provided search results. The table is a template for presenting such data once obtained.

Visualization Experimental Workflow









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